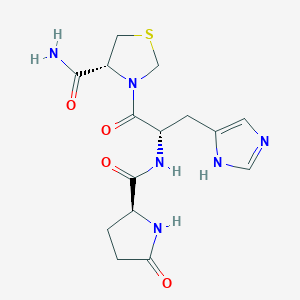

(4R)-3-(5-Oxo-L-prolyl-L-histidyl)-1,3-thiazolidine-4-carboxamide

Description

(4R)-3-(5-Oxo-L-prolyl-L-histidyl)-1,3-thiazolidine-4-carboxamide is a synthetic thiazolidine derivative featuring a dipeptide moiety (L-prolyl-L-histidyl) linked to a 1,3-thiazolidine-4-carboxamide core. The (4R) stereochemistry is critical for its bioactivity, as chiral centers often dictate molecular interactions with biological targets.

Propriétés

Numéro CAS |

57817-98-8 |

|---|---|

Formule moléculaire |

C15H20N6O4S |

Poids moléculaire |

380.4 g/mol |

Nom IUPAC |

(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C15H20N6O4S/c16-13(23)11-5-26-7-21(11)15(25)10(3-8-4-17-6-18-8)20-14(24)9-1-2-12(22)19-9/h4,6,9-11H,1-3,5,7H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24)/t9-,10-,11-/m0/s1 |

Clé InChI |

YJNTVNWNMXWUEH-DCAQKATOSA-N |

SMILES isomérique |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CSC[C@H]3C(=O)N |

SMILES canonique |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)thiazolidine-4-carboxamide involves several steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of cysteine with an aldehyde or ketone.

Coupling Reactions: The final compound is formed by coupling the synthesized rings through peptide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Amide and thioamide derivatives.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

Material Science: It can be incorporated into polymers to enhance their properties.

Biology

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.

Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Biotechnology: It can be used in the development of biotechnological applications, such as biosensors.

Mécanisme D'action

The mechanism of action of ®-3-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, the pyrrolidine ring can mimic proline residues in proteins, and the thiazolidine ring can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Pidotimod [(4R)-3-(5-Oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic Acid]

- Structure : Shares the (4R)-thiazolidine-4-carboxylic acid core and 5-oxo-L-prolyl group but lacks the L-histidyl residue .

- Pharmacology: Clinically used as an immunomodulator (ATC code: L03AX05) to enhance immune response in respiratory infections .

- Molecular weight: 244.27 g/mol (Pidotimod) vs. higher for the target compound due to histidyl addition .

Cysteine-Reactive Thiazolidine Tags (e.g., ATC Tag)

Silane Esters/Amides (e.g., (4R)-N-[bis(trimethylsilyl)methyl]-2-oxo-1,3-thiazolidine-4-carboxamide)

EAAT2 Inhibitors (e.g., (2S,4R)-2-amino-4-(3-(2,2-diphenylethylamino)-3-oxopropyl)pentanedioic acid)

Triazine-Thiazolidine Derivatives (e.g., 4LI ligand)

- Structure : Combines thiazolidine-4-carboxamide with a triazine-piperazine group .

- Application : Likely targets kinase or receptor signaling pathways.

- Key Differences :

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.